

# Application Notes & Protocols: Chemical Synthesis of CRISPR Guide RNAs Using Phosphoramidite Chemistry

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## Introduction

The CRISPR-Cas system has revolutionized genome editing, with its precision guided by a short guide RNA (gRNA). While biological expression systems are commonly used to produce gRNAs, chemical synthesis using **phosphoramidite** chemistry offers significant advantages, particularly for therapeutic and advanced research applications.[1][2] Chemical synthesis provides high purity, the flexibility to incorporate chemical modifications that enhance stability and efficiency, and greater accuracy for the resulting RNAs.[2][3] This document provides a detailed overview of the principles, protocols, and applications of **phosphoramidite** chemistry for the synthesis of CRISPR single guide RNAs (sgRNAs).

Chemically synthesized sgRNAs, especially those with modifications, can improve editing efficiency and provide resistance to exonucleases, which is particularly beneficial in primary cells.[3][4] The ability to produce high-purity sgRNA is critical, as this directly relates to editing efficiency and reduces the risk of off-target effects and potential side effects from unknown impurities.[5]

## Principle of Phosphoramidite-Based RNA Synthesis

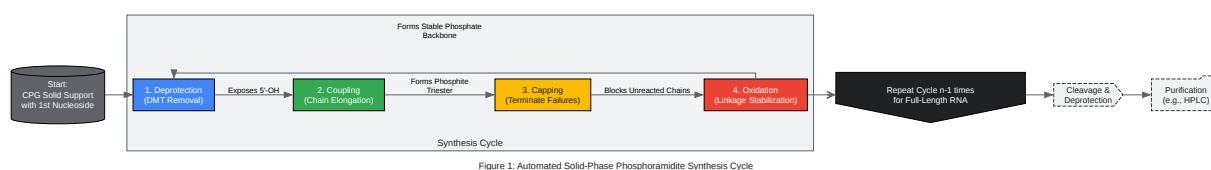
The chemical synthesis of RNA oligonucleotides, including CRISPR gRNAs, is predominantly performed via solid-phase **phosphoramidite** chemistry.<sup>[6][7]</sup> This method involves the sequential, stepwise addition of protected ribonucleoside **phosphoramidites** to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).<sup>[8][9]</sup> The process is automated and occurs in a cyclic manner, with each cycle consisting of four key chemical reactions.<sup>[8][10]</sup>

A crucial aspect of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent side reactions and backbone cleavage during synthesis.<sup>[6][11]</sup> Common protecting groups include tert-butyldimethylsilyl (TBDMS) and 2'-O-thionocarbamate.<sup>[6][11]</sup>

The four steps in the synthesis cycle are:

- **Deprotection (Detritylation):** Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside (or the last added nucleotide) to expose the 5'-hydroxyl group for the next coupling reaction.<sup>[12][13]</sup>
- **Coupling:** Activation of the incoming nucleoside **phosphoramidite**, which then reacts with the free 5'-hydroxyl group of the support-bound chain to form a phosphite triester linkage.<sup>[12][13]</sup>
- **Capping:** Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.<sup>[10]</sup>
- **Oxidation:** Conversion of the unstable phosphite triester linkage into a stable phosphate triester using an oxidizing agent, typically an iodine solution.<sup>[10]</sup>

This cycle is repeated until the desired full-length sgRNA sequence is assembled.



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Figure 1: Automated Solid-Phase **Phosphoramidite** Synthesis Cycle

## Chemical Modifications for Enhanced Guide RNA Performance

A key advantage of chemical synthesis is the ability to introduce modifications that enhance the properties of the sgRNA.<sup>[14]</sup> These modifications can increase nuclease resistance, improve stability, and boost editing efficiency.<sup>[3][15]</sup>

Common modifications include:

- 2'-O-Methyl (M): A modification to the ribose sugar that enhances nuclease resistance.<sup>[16]</sup>
- Phosphorothioate (S): Replacement of a non-bridging oxygen in the phosphate backbone with sulfur, which confers significant resistance to nuclease degradation.<sup>[16][17]</sup>
- Combined Modifications (e.g., MS, MSP): Often, modifications are combined, such as 2'-O-Methyl with a phosphorothioate linkage (MS), to achieve synergistic effects on stability and performance.<sup>[3][16]</sup> These are typically added to the 5' and 3' ends of the sgRNA to protect it from exonucleases.<sup>[3]</sup>

Studies have shown that sgRNAs with MS and 2'-O-methyl-3'-thiophosphonoacetate (MSP) modifications can significantly increase indel frequencies in human primary T cells compared to unmodified sgRNAs.[3]

Figure 2: Structure of a Chemically Modified sgRNA

## Quantitative Data Summary

The efficiency of chemical synthesis and the purity of the final product are critical metrics. High coupling efficiency per cycle is necessary to achieve a good yield of the full-length product, especially for long oligonucleotides like sgRNAs (typically 100 nt).[8]

| Parameter                               | Typical Value              | Significance  | Reference(s) |
|---|----------------------------|---|--------------|
| Stepwise Coupling Efficiency            | >99%                       | High efficiency is crucial for synthesizing long oligonucleotides like 100-nt sgRNAs. A small drop in efficiency significantly reduces the final yield of the full-length product.                | [7][10]      |
| Purity of sgRNA (HPLC)                  | >80-85%                    | High purity is essential for maximizing on-target editing efficiency and minimizing off-target effects and cellular toxicity. The FDA recommends $\geq 80\%$ purity for therapeutic applications. |              |
| Final Synthesis Yield                   | 300 - 700 nmol (lab scale) | Indicates the amount of purified sgRNA obtained from a standard synthesis scale.  | [18]         |
| Indel Frequency (Unmodified sgRNA)      | ~30-40%                    | Baseline editing efficiency in human cells (e.g., T cells) when co-delivered with Cas9 mRNA.  | [3]          |
| Indel Frequency (MS/MSP Modified sgRNA) | >75-80%                    | Demonstrates the significant enhancement in editing efficiency  | [3]          |

achieved by adding  
terminal chemical  
modifications to  
protect the sgRNA  
from degradation.

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## Experimental Protocols

### Protocol for Solid-Phase Synthesis of a 100-nt sgRNA

This protocol outlines the general steps for synthesizing a CRISPR guide RNA on an automated DNA/RNA synthesizer using 2'-O-thionocarbamate or a similar 2'-OH protected **phosphoramidite** chemistry.[\[3\]](#)[\[9\]](#)

#### Materials:

- DNA/RNA Synthesizer (e.g., ABI 394, Dr. Oligo 48)[\[11\]](#)[\[16\]](#)
- Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.[\[8\]](#)
- 5'-DMT-2'-O-protected-3'-**phosphoramidites** for A, C, G, and U (and any modified versions).
- Anhydrous acetonitrile.
- Activator solution (e.g., Tetrazole, 5-(benzylthio)-1H-tetrazole (BTT)).[\[19\]](#)
- Capping Reagents (Acetic Anhydride, N-Methylimidazole).
- Oxidizing solution (Iodine in THF/water/pyridine).
- Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).[\[12\]](#)
- Cleavage and Deprotection solution (e.g., aqueous ammonia/methylamine (AMA)).[\[9\]](#)
- Purification system (e.g., HPLC).[\[14\]](#)

#### Methodology:

- Synthesizer Setup:

- Install the CPG synthesis column containing the first nucleoside of the sgRNA sequence on the synthesizer.
- Load the required **phosphoramidite** monomers, activator, and all other necessary reagents onto the synthesizer. Ensure all reagents, especially acetonitrile and **phosphoramidites**, are anhydrous.[6]
- Automated Synthesis Cycle:
  - Program the synthesizer with the desired 100-nucleotide sgRNA sequence.
  - Initiate the synthesis program. The synthesizer will automatically perform the following cycle for each nucleotide addition:
    - a. Deblocking: The 5'-DMT group is removed from the CPG-bound nucleoside using the acidic deblocking solution. The column is then washed with acetonitrile.
    - b. Coupling: The next **phosphoramidite** monomer in the sequence is activated by the activator and delivered to the column, where it couples with the free 5'-hydroxyl group. Coupling times may be extended for RNA synthesis to ensure high efficiency.[6]
    - c. Capping: Unreacted 5'-hydroxyl groups are capped by acetylation to prevent them from participating in subsequent cycles.
    - d. Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution. The column is washed with acetonitrile.
  - This cycle is repeated 99 times to synthesize the full 100-nt sgRNA.
- Cleavage and Deprotection:
  - Once synthesis is complete, remove the column from the synthesizer.
  - Transfer the CPG resin to a sealed vial.
  - Add the cleavage/deprotection solution (e.g., AMA) to the vial. This step cleaves the sgRNA from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[9]

- Incubate the vial at a specified temperature (e.g., 60 °C for 1.5 hours) to ensure complete deprotection.[\[18\]](#)
- 2'-Hydroxyl Deprotection:
  - After AMA treatment, evaporate the solution.
  - Perform the final deprotection step to remove the 2'-hydroxyl protecting groups (e.g., using triethylamine trihydrofluoride for TBDMS groups). This step must be handled carefully to avoid RNA degradation.[\[11\]](#)
- Purification:
  - Resuspend the crude sgRNA product in an appropriate buffer.
  - Purify the full-length sgRNA from truncated sequences and other impurities using HPLC, which is ideal for achieving the high purity required for therapeutic and sensitive applications.
  - Collect the peak corresponding to the full-length product.
- Quality Control:
  - Confirm the identity and purity of the final product using mass spectrometry (to verify molecular weight) and analytical HPLC or capillary electrophoresis.[\[14\]](#)[\[17\]](#)
  - Quantify the final yield of the purified sgRNA using UV spectrophotometry.[\[18\]](#)



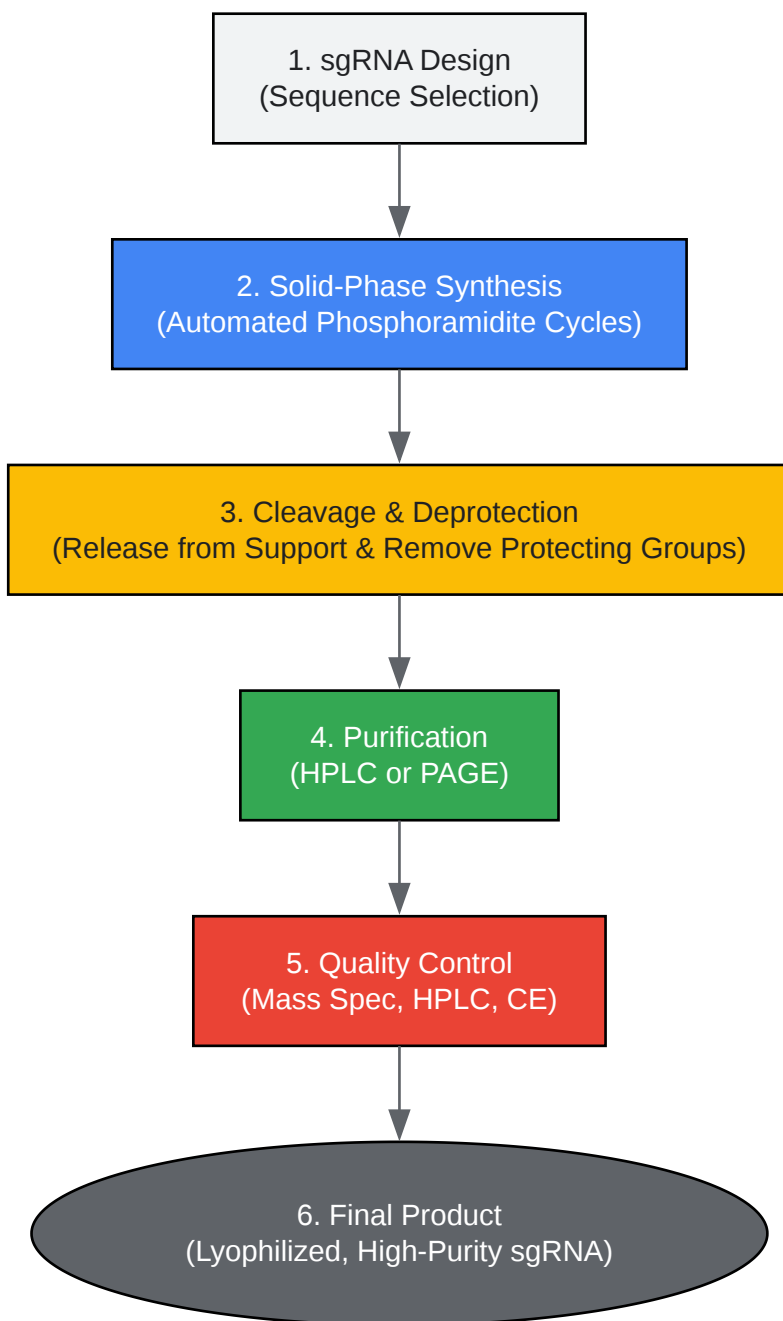


Figure 3: Overall Workflow for Synthetic sgRNA Production

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Figure 3: Overall Workflow for Synthetic sgRNA Production

## Conclusion

The chemical synthesis of CRISPR guide RNAs via **phosphoramidite** chemistry is a robust and highly versatile method essential for advanced research and therapeutic development. It

allows for the production of high-purity, chemically modified sgRNAs that exhibit superior stability and editing efficiency compared to their unmodified, biologically expressed counterparts. The detailed protocols and understanding of the underlying chemistry provided in these notes serve as a critical resource for scientists aiming to leverage the full potential of the CRISPR-Cas system.

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